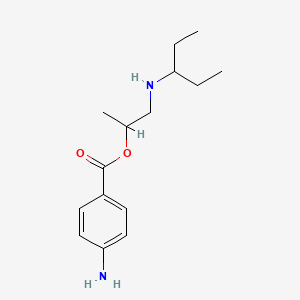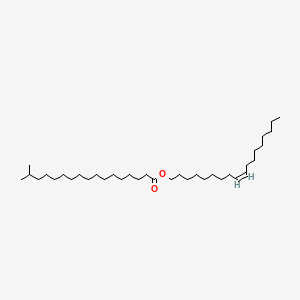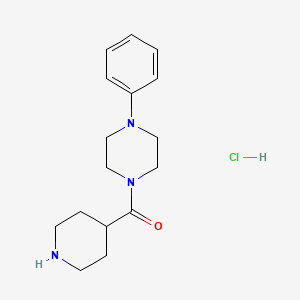
1-Phenyl-4-(piperidine-4-carbonyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes both piperazine and piperidine rings, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride typically involves the reaction of piperazine and piperidine derivatives under specific conditions. One common method involves the treatment of quinoline with N-phenylpiperazine in hot dimethylformamide (DMF) containing potassium carbonate . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is often used in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
In medicine, (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride is investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders and as an antidepressant .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various physiological effects, including mood regulation and pain relief .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(4-Phenyl-piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides
- 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives
Uniqueness
What sets (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride apart from similar compounds is its dual piperazine and piperidine structure. This unique combination allows for a broader range of chemical reactions and biological interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H24ClN3O |
|---|---|
Poids moléculaire |
309.83 g/mol |
Nom IUPAC |
(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C16H23N3O.ClH/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;/h1-5,14,17H,6-13H2;1H |
Clé InChI |
QODSYWKCLZXVAD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
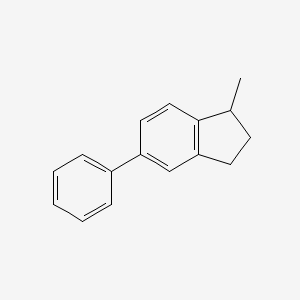

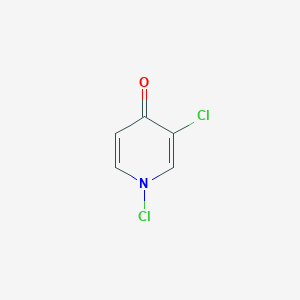
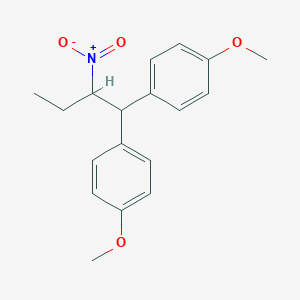
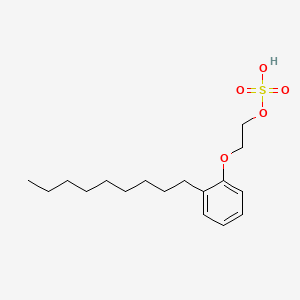


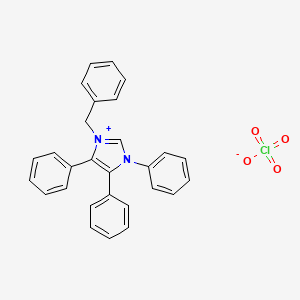
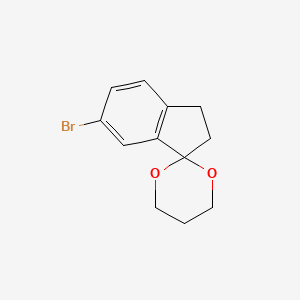
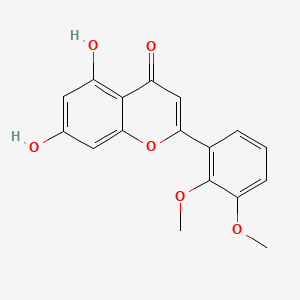
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
